molecular formula C16H24N2O B4824843 N-isobutyl-4-(1-piperidinyl)benzamide

N-isobutyl-4-(1-piperidinyl)benzamide

Cat. No.: B4824843
M. Wt: 260.37 g/mol
InChI Key: BRPVFQPKQIUDLK-UHFFFAOYSA-N
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Description

N-Isobutyl-4-(1-piperidinyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an isobutyl group and a piperidinyl moiety at the para position. Benzamide derivatives, such as amisulpride, tiapride, and sulpiride, are clinically recognized neuroleptics with shared structural features, including aromatic rings and heterocyclic substituents .

Properties

IUPAC Name

N-(2-methylpropyl)-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)12-17-16(19)14-6-8-15(9-7-14)18-10-4-3-5-11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPVFQPKQIUDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Antioxidant Benzamide Derivatives

Studies on N-(anilinocarbonothioyl) benzamide derivatives (e.g., A8, H10) reveal that electron-donating substituents (e.g., hydroxyl, methoxy) enhance antioxidant activity. For instance:

  • A8 (4-hydroxyphenyl substituent): 86.6% inhibition in carbon tetrachloride-induced oxidative stress.
  • H10 (4-methoxyphenyl substituent): 87.7% inhibition, attributed to radical scavenging .

In contrast, N-isobutyl-4-(1-piperidinyl)benzamide’s aliphatic isobutyl group may prioritize membrane permeability over direct antioxidant effects, suggesting divergent therapeutic applications.

Piperidine-Containing Heterocyclic Analogs

Compounds like B3 (N-(2-phenylethyl)piperidine-1-carbothioamide) and B4 (morpholine analog) demonstrate that piperidine/morpholine nuclei enhance antioxidant efficacy (84.4–86.7% inhibition) . Similarly, n-methyl-3-(4-piperidinyl)benzamide (meta-substituted piperidine) is implicated in histone acetylation regulation, highlighting the role of substitution patterns in biological targeting .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key Reference
This compound Benzamide Isobutyl (para), Piperidinyl (para) Inferred neuroleptic potential
Amisulpride Benzamide Methoxyethylaminosulfonyl D2/D3 receptor antagonism
A8 (N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) Benzamide-thiourea 4-hydroxyphenyl, thiourea Antioxidant (86.6% inhibition)
B3 (N-(2-phenylethyl)piperidine-1-carbothioamide) Piperidine-thiourea Phenylethyl, piperidine Antioxidant (84.4% inhibition)
n-methyl-3-(4-piperidinyl)benzamide Benzamide Methyl (meta), Piperidinyl (meta) Histone/protein acetylation modulation

Research Findings and Mechanistic Insights

  • Substituent Position : Para-substituted piperidinyl groups (as in the target compound) may optimize steric interactions with neuroreceptors, while meta-substituted analogs (e.g., ) target epigenetic pathways .
  • Functional Groups : Thiourea-linked benzamides () show enhanced antioxidant activity, whereas aliphatic chains (e.g., isobutyl) likely improve pharmacokinetic properties .
  • Piperidine vs. Morpholine : Piperidine-containing compounds exhibit slightly lower antioxidant activity than morpholine analogs (e.g., B4: 86.7% vs. B3: 84.4%), suggesting heterocycle electronics influence efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-isobutyl-4-(1-piperidinyl)benzamide
Reactant of Route 2
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N-isobutyl-4-(1-piperidinyl)benzamide

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